
1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is commonly referred to as CCT or CCT244747 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Chemical Properties and Synthesis Methods
1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound with potential pharmacological properties, including anti-convulsive activity, making it useful for treating epilepsy and conditions of tension and agitation. The chemical synthesis involves reactions that yield triazole derivatives with varied substitutions, indicating a versatile framework for medicinal chemistry applications (Shelton, 1981).
Antioxidant and Antiradical Activities
Studies have demonstrated that triazole derivatives, including those similar to this compound, possess significant antioxidant and antiradical activities. These properties suggest potential for use in combating oxidative stress-related diseases or as protective agents in various oxidative processes (Bekircan et al., 2008).
Antimicrobial and Antifungal Applications
The compound has also shown promise in antimicrobial and antifungal applications. Synthesis of related triazole derivatives and their evaluation have pointed towards effective use in agricultural settings to prevent and control fungal diseases, showcasing the compound's potential in contributing to plant protection and yield enhancement strategies (Campos et al., 2015).
Molecular Interaction Studies
Research focusing on the crystal structure of compounds within the same family as this compound highlights the importance of understanding molecular interactions. Such studies reveal insights into the compound's behavior in solid-state, aiding in the design of more effective drugs with desirable pharmacokinetic profiles (Kang et al., 2015).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-14(7-8-15-5-3-2-4-6-15)21-19(25)18-13-24(23-22-18)17-11-9-16(20)10-12-17/h2-6,9-14H,7-8H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTMNXQYBOJMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

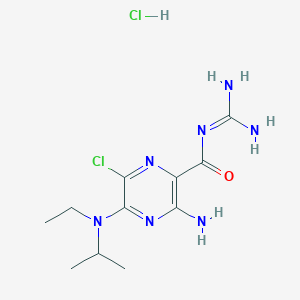
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2775812.png)
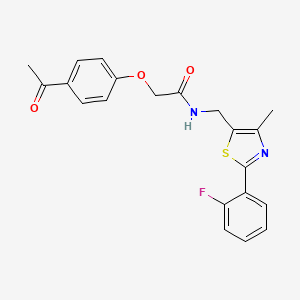
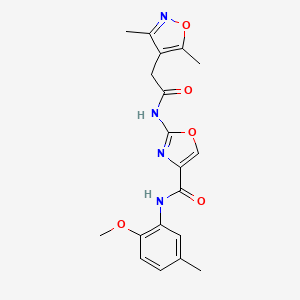


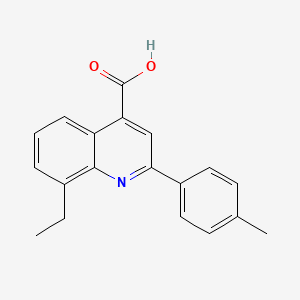
![Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride](/img/structure/B2775824.png)
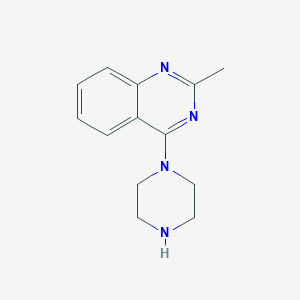
![2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B2775826.png)
![4-(4-methoxybenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2775827.png)
![N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2775829.png)
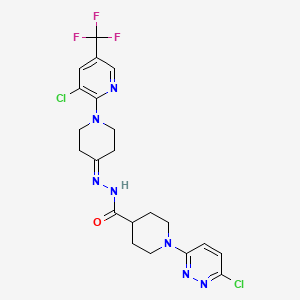
![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2775833.png)